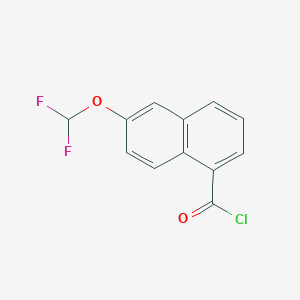![molecular formula C16H10N2O2 B15066045 3-Phenylfuro[3,4-b]quinoxalin-1(3H)-one CAS No. 792-12-1](/img/structure/B15066045.png)
3-Phenylfuro[3,4-b]quinoxalin-1(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenylfuro[3,4-b]quinoxalin-1(3H)-one is a heterocyclic compound that belongs to the quinoxaline family. This compound is characterized by a fused ring system consisting of a furan ring and a quinoxaline ring, with a phenyl group attached to the furan ring. The unique structure of this compound imparts it with interesting chemical and physical properties, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylfuro[3,4-b]quinoxalin-1(3H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-chloro-3-methoxyquinoxaline with phenylacetylene in the presence of a base, followed by cyclization to form the desired product . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.
化学反応の分析
Types of Reactions
3-Phenylfuro[3,4-b]quinoxalin-1(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl group or the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives, dihydroquinoxaline derivatives, and substituted furoquinoxalines, depending on the specific reaction conditions and reagents used .
科学的研究の応用
3-Phenylfuro[3,4-b]quinoxalin-1(3H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activities, making it a candidate for drug discovery and development.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound is used in the development of materials with specific electronic and optical properties
作用機序
The mechanism of action of 3-Phenylfuro[3,4-b]quinoxalin-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating various biochemical reactions. It may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects .
類似化合物との比較
Similar Compounds
2-Phenylfuro[2,3-b]quinoxaline: Similar structure but with different substitution patterns.
2,3-Diphenylquinoxaline: Lacks the furan ring but has two phenyl groups attached to the quinoxaline ring.
2-Phenylquinoxaline: Similar to 3-Phenylfuro[3,4-b]quinoxalin-1(3H)-one but without the furan ring.
Uniqueness
This compound is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in materials science and drug development .
特性
CAS番号 |
792-12-1 |
|---|---|
分子式 |
C16H10N2O2 |
分子量 |
262.26 g/mol |
IUPAC名 |
1-phenyl-1H-furo[3,4-b]quinoxalin-3-one |
InChI |
InChI=1S/C16H10N2O2/c19-16-14-13(15(20-16)10-6-2-1-3-7-10)17-11-8-4-5-9-12(11)18-14/h1-9,15H |
InChIキー |
RZUIMARLSRVORT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2C3=NC4=CC=CC=C4N=C3C(=O)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![3-Iodo-5-methyl-1H-pyrazolo[4,3-D]pyrimidine](/img/structure/B15066019.png)



![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 8-(ethylamino)-2-methyl-](/img/structure/B15066040.png)

